Benzyl lactate

Catalog No.
S520954
CAS No.
2051-96-9
M.F
C10H12O3
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl lactate

CAS Number

2051-96-9

Product Name

Benzyl lactate

IUPAC Name

benzyl 2-hydroxypropanoate

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3

InChI Key

ZYTLPUIDJRKAAM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Benzyl lactate; AI3-15720; AI3 15720; AI315720

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)O

The exact mass of the compound Benzyl lactate is 180.0786 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72745. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Benzyl lactate (CAS 2051-96-9) is a specialty aromatic ester combining a chiral, biodegradable lactate moiety with a bulky, lipophilic benzyl group. In industrial and laboratory procurement, it is primarily valued as a high-boiling solvent, a persistent plasticizer, and a versatile chiral building block. Unlike lighter aliphatic lactates, benzyl lactate offers exceptionally low volatility, enhanced π-π stacking interactions for solubilizing complex aromatic molecules, and orthogonal reactivity profiles. These baseline properties make it a critical raw material for advanced personal care formulations, specialty polymer coatings, and multi-step asymmetric pharmaceutical synthesis .

Buyers often attempt to substitute benzyl lactate with more ubiquitous, lower-cost alternatives like ethyl lactate, butyl lactate, or standard cosmetic esters (e.g., C12-15 alkyl benzoate). However, generic substitution routinely fails across three critical procurement dimensions. First, aliphatic lactates are highly volatile and flash off during thermal processing, failing to provide the persistent plasticization required in flexible coatings. Second, standard aliphatic esters lack the aromaticity needed to fully solvate bulky, rigid active pharmaceutical ingredients (APIs) or UV filters, leading to crystallization and formulation instability. Finally, in chiral synthesis, standard alkyl lactates require harsh basic saponification for deprotection, which frequently causes racemization of the sensitive α-stereocenter—a failure mode entirely avoided by the neutral hydrogenolysis of the benzyl ester[1].

Enhanced Solubilization of Aromatic Actives

In the formulation of high-concentration active solutions, the solvent's ability to prevent crystallization is paramount. Benzyl lactate demonstrates superior solvating power for challenging aromatic compounds due to its π-π stacking capabilities. Quantitative dissolution assays show that benzyl lactate can solubilize up to 30 wt% of the bulky UV filter Oxybenzone. In direct contrast, the industry-standard cosmetic ester, C12-15 alkyl benzoate (Finsolv TN), reaches saturation at only 17 wt% under identical conditions [1].

Evidence DimensionMaximum solubility of Oxybenzone (wt%)
Target Compound DataBenzyl lactate (30 wt%)
Comparator Or BaselineC12-15 alkyl benzoate (17 wt%)
Quantified Difference76% higher active loading capacity
ConditionsStandard ambient dissolution assay

Allows formulators to drastically increase the concentration of challenging aromatic APIs or UV filters without compromising formulation stability or precipitating the active.

Thermal Persistence and Plasticizer Retention

For polymer processing and specialty coatings, a solvent must remain in the matrix to provide long-term flexibility. Benzyl lactate exhibits a boiling point of 279-280°C and an extremely low vapor pressure of approximately 0.002 hPa at 20°C. When compared to the most common in-class substitute, ethyl lactate (boiling point ~154°C, vapor pressure ~2.5 hPa), benzyl lactate is orders of magnitude less volatile [1]. This thermal persistence prevents the 'dry out' effect and film embrittlement that occurs when lighter lactates evaporate during high-temperature curing cycles.

Evidence DimensionBoiling Point and Vapor Pressure
Target Compound DataBenzyl lactate (BP ~280°C, VP ~0.002 hPa at 20°C)
Comparator Or BaselineEthyl lactate (BP ~154°C, VP ~2.5 hPa at 20°C)
Quantified Difference>120°C higher boiling point; >1000x lower vapor pressure
ConditionsStandard atmospheric pressure (760 mmHg) and ambient temperature (20°C)

Ensures the compound functions as a permanent plasticizer and heavy solvent in high-temperature manufacturing, eliminating the VOC emission and shrinkage issues of lighter lactates.

Orthogonal Deprotection in Asymmetric Synthesis

In the synthesis of complex chiral pharmaceuticals, the lactate moiety is frequently used as a chiral building block. If ethyl or butyl lactates are procured, the ester must eventually be cleaved using basic saponification, which poses a severe risk of epimerizing the α-chiral center and degrading base-sensitive functional groups. Benzyl lactate circumvents this entirely; the benzyl ester can be quantitatively cleaved via catalytic hydrogenolysis (e.g., Pd/C, H2) under strictly neutral conditions [1]. This orthogonal reactivity preserves the enantiomeric purity of the target molecule and improves overall synthetic yield.

Evidence DimensionEster cleavage conditions and stereocenter preservation
Target Compound DataBenzyl lactate (Cleavable via neutral catalytic hydrogenolysis)
Comparator Or BaselineAlkyl lactates (Require basic saponification)
Quantified DifferenceComplete avoidance of base-catalyzed racemization
ConditionsMulti-step asymmetric API synthesis workflows

Drastically reduces batch-to-batch variation and yield loss caused by racemization, making it the superior chiral precursor for high-value pharmaceutical manufacturing.

High-Concentration Topical and Cosmeceutical Formulations

Utilizing its 30 wt% solubilization capacity for aromatic actives to formulate clear, stable, high-SPF sunscreens or concentrated topical therapeutics without crystallization, outperforming standard C12-15 alkyl benzoate [1].

Persistent Plasticization in Industrial Coatings

Procured as a heavy solvent and plasticizer in nitrocellulose, vinyl, or acrylic resins where high-temperature curing would flash off standard ethyl lactate, ensuring long-term film flexibility and low VOC emissions [2].

Chiral Precursor in API Manufacturing

Selected over standard alkyl lactates in multi-step asymmetric synthesis to allow for neutral ester deprotection via hydrogenolysis, thereby protecting base-sensitive moieties and preventing stereocenter racemization [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

180.078644241 Da

Monoisotopic Mass

180.078644241 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZQH3G756Z6

Related CAS

1116745-15-3
340821-29-6
193346-49-5

Other CAS

2051-96-9

Use Classification

Fragrance Ingredients

Dates

Last modified: 08-15-2023
1: Guan J, Guan YX, Yun J, Yao SJ. Chromatographic separation of phenyllactic acid from crude broth using cryogels with dual functional groups. J Chromatogr A. 2018 Jun 15;1554:92-100. doi: 10.1016/j.chroma.2018.04.043. Epub 2018 Apr 21. PubMed PMID: 29705648.
2: Gao F, Wang B, Chang T, Li M, Fang W, Li ZH, Gao L. The iron pro-chelator BHAPI attenuates glutamate-induced oxidative stress via Wnt-β/catenin pathway in HT22 cells. Brain Res Bull. 2018 May;139:285-291. doi: 10.1016/j.brainresbull.2018.03.011. Epub 2018 Mar 26. PubMed PMID: 29588166.
3: Beltifa A, Feriani A, Macherki M, Ghorbel A, Ghazouani L, Di Bella G, Sire O, Van Loco J, Reyns T, Mansour HB. Persistent plasticizers and bisphenol in the cheese of Tunisian markets induced biochemical and histopathological alterations in male BALB/c mice. Environ Sci Pollut Res Int. 2018 Mar;25(7):6545-6557. doi: 10.1007/s11356-017-0857-6. Epub 2017 Dec 19. PubMed PMID: 29255980.
4: Futagi Y, Kobayashi M, Narumi K, Furugen A, Iseki K. Identification of a selective inhibitor of human monocarboxylate transporter 4. Biochem Biophys Res Commun. 2018 Jan 1;495(1):427-432. doi: 10.1016/j.bbrc.2017.10.025. Epub 2017 Oct 6. PubMed PMID: 28993194.
5: Chen XL, Zhang GP, Guo SL, Ding JQ, Lin JJ, Yang Q, Li ZY. Mfn2-Mediated Preservation of Mitochondrial Function Contributes to the Protective Effects of BHAPI in Response to Ischemia. J Mol Neurosci. 2017 Dec;63(3-4):267-274. doi: 10.1007/s12031-017-0976-z. Epub 2017 Sep 26. PubMed PMID: 28952074.
6: Lemma S, Di Pompo G, Porporato PE, Sboarina M, Russell S, Gillies RJ, Baldini N, Sonveaux P, Avnet S. MDA-MB-231 breast cancer cells fuel osteoclast metabolism and activity: A new rationale for the pathogenesis of osteolytic bone metastases. Biochim Biophys Acta. 2017 Dec;1863(12):3254-3264. doi: 10.1016/j.bbadis.2017.08.030. Epub 2017 Sep 1. PubMed PMID: 28866133.
7: Beltifa A, Feriani A, Machreki M, Ghorbel A, Ghazouani L, Di Bella G, Van Loco J, Reyns T, Mansour HB. Plasticizers and bisphenol A, in packaged foods sold in the Tunisian markets: study of their acute in vivo toxicity and their environmental fate. Environ Sci Pollut Res Int. 2017 Oct;24(28):22382-22392. doi: 10.1007/s11356-017-9861-0. Epub 2017 Aug 12. PubMed PMID: 28801775.
8: Giacoppo S, Iori R, Rollin P, Bramanti P, Mazzon E. Moringa isothiocyanate complexed with α-cyclodextrin: a new perspective in neuroblastoma treatment. BMC Complement Altern Med. 2017 Jul 14;17(1):362. doi: 10.1186/s12906-017-1876-z. PubMed PMID: 28705212; PubMed Central PMCID: PMC5513314.
9: Wang Y, Qian J, Liu T, Xu W, Zhao N, Suo A. Electrospun PBLG/PLA nanofiber membrane for constructing in vitro 3D model of melanoma. Mater Sci Eng C Mater Biol Appl. 2017 Jul 1;76:313-318. doi: 10.1016/j.msec.2017.03.098. Epub 2017 Mar 14. PubMed PMID: 28482533.
10: Zhao Q, Liu C, Shen X, Xiao L, Wang H, Liu P, Wang L, Xu H. Cytoprotective effects of myristicin against hypoxia induced apoptosis and endoplasmic reticulum stress in rat dorsal root ganglion neurons. Mol Med Rep. 2017 Apr;15(4):2280-2288. doi: 10.3892/mmr.2017.6258. Epub 2017 Feb 28. PubMed PMID: 28260107.
11: Cui N, Qian J, Wang J, Ji C, Xu W, Wang H. Preparation, physicochemical properties and biocompatibility of PBLG/PLGA/bioglass composite scaffolds. Mater Sci Eng C Mater Biol Appl. 2017 Feb 1;71:118-124. doi: 10.1016/j.msec.2016.09.085. Epub 2016 Sep 30. PubMed PMID: 27987675.
12: Castaldo P, Macrì ML, Lariccia V, Matteucci A, Maiolino M, Gratteri S, Amoroso S, Magi S. Na(+)/Ca(2+) exchanger 1 inhibition abolishes ischemic tolerance induced by ischemic preconditioning in different cardiac models. Eur J Pharmacol. 2017 Jan 5;794:246-256. doi: 10.1016/j.ejphar.2016.11.045. Epub 2016 Nov 25. PubMed PMID: 27894810.
13: Hirose D, Gazvoda M, Košmrlj J, Taniguchi T. The "Fully Catalytic System" in Mitsunobu Reaction Has Not Been Realized Yet. Org Lett. 2016 Aug 19;18(16):4036-9. doi: 10.1021/acs.orglett.6b01894. Epub 2016 Aug 2. PubMed PMID: 27481065.
14: Chen X, Liu L, Jiang C. Charge-reversal nanoparticles: novel targeted drug delivery carriers. Acta Pharm Sin B. 2016 Jul;6(4):261-7. doi: 10.1016/j.apsb.2016.05.011. Epub 2016 Jun 8. Review. PubMed PMID: 27471667; PubMed Central PMCID: PMC4951588.
15: Freudensprung I, Klapper M, Müllen K. Triblock Terpolymers by Simultaneous Tandem Block Polymerization (STBP). Macromol Rapid Commun. 2016 Feb;37(3):209-14. doi: 10.1002/marc.201500568. Epub 2015 Dec 7. PubMed PMID: 26641211.
16: Kurakula M, Ahmed TA. Co-Delivery of Atorvastatin Nanocrystals in PLGA based in situ Gel for Anti-Hyperlipidemic Efficacy. Curr Drug Deliv. 2016;13(2):211-20. PubMed PMID: 26549039.
17: Wang Y, Chen K, Xu C, Chen Y. Supertoughened Biobased Poly(lactic acid)-Epoxidized Natural Rubber Thermoplastic Vulcanizates: Fabrication, Co-continuous Phase Structure, Interfacial in Situ Compatibilization, and Toughening Mechanism. J Phys Chem B. 2015 Sep 10;119(36):12138-46. doi: 10.1021/acs.jpcb.5b06244. Epub 2015 Aug 27. PubMed PMID: 26301924.
18: Zhou M, Ren H, Han J, Wang W, Zheng Q, Wang D. Protective Effects of Kaempferol against Myocardial Ischemia/Reperfusion Injury in Isolated Rat Heart via Antioxidant Activity and Inhibition of Glycogen Synthase Kinase-3β. Oxid Med Cell Longev. 2015;2015:481405. doi: 10.1155/2015/481405. Epub 2015 Jul 22. PubMed PMID: 26265983; PubMed Central PMCID: PMC4525766.
19: Lou Z, Ren KD, Tan B, Peng JJ, Ren X, Yang ZB, Liu B, Yang J, Ma QL, Luo XJ, Peng J. Salviaolate Protects Rat Brain from Ischemia-Reperfusion Injury through Inhibition of NADPH Oxidase. Planta Med. 2015 Oct;81(15):1361-9. doi: 10.1055/s-0035-1557774. Epub 2015 Aug 7. PubMed PMID: 26252829.
20: Yu I, Ebrahimi T, Hatzikiriakos SG, Mehrkhodavandi P. Star-shaped PHB-PLA block copolymers: immortal polymerization with dinuclear indium catalysts. Dalton Trans. 2015 Aug 28;44(32):14248-54. doi: 10.1039/c5dt02357b. PubMed PMID: 26192893.

Explore Compound Types